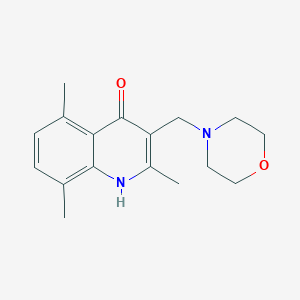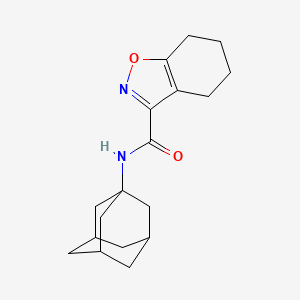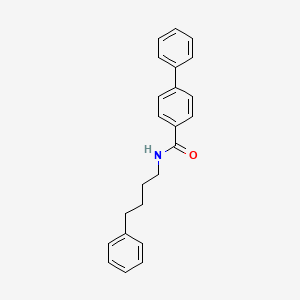amine hydrochloride](/img/structure/B4676544.png)
[2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride
Descripción general
Descripción
[2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs and is structurally related to ketamine and phencyclidine (PCP). MXE has been used for recreational purposes due to its dissociative and hallucinogenic effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MXE acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. By blocking the NMDA receptor, MXE produces dissociative and hallucinogenic effects. MXE also acts as a serotonin and dopamine reuptake inhibitor, further contributing to its psychoactive effects.
Biochemical and Physiological Effects:
MXE produces a range of biochemical and physiological effects. It can cause dissociation, hallucinations, and altered perception of time and space. MXE has also been found to increase heart rate, blood pressure, and body temperature. At higher doses, it can cause respiratory depression and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has advantages and limitations when used in lab experiments. Its dissociative and hallucinogenic effects make it useful for studying the NMDA receptor and its role in learning and memory processes. However, its potential for abuse and toxicity limits its use in animal and human studies.
Direcciones Futuras
There are several future directions for MXE research. One potential area of study is its use in treating addiction to other drugs. MXE has been found to reduce drug-seeking behavior in animal models of addiction. Another potential area of study is its use in pain management. MXE has been found to have analgesic effects in animal models. Further research is needed to determine the safety and efficacy of MXE for these applications.
Conclusion:
In conclusion, [2-(2-methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride, or MXE, is a dissociative anesthetic drug that has gained attention in scientific research for its potential therapeutic applications. MXE acts as a non-competitive antagonist of the NMDA receptor and has been found to have analgesic, anxiolytic, and antidepressant effects. Future research is needed to determine the safety and efficacy of MXE for these applications.
Aplicaciones Científicas De Investigación
MXE has been studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and pain management. It has been found to have analgesic, anxiolytic, and antidepressant effects. MXE has also been studied for its potential use in treating addiction to other drugs such as opioids and alcohol.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS.ClH/c1-16-14-7-3-2-5-12(14)8-9-15-11-13-6-4-10-17-13;/h2-7,10,15H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKJJKFMQXQGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyphenyl)ethyl](2-thienylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4676463.png)

![ethyl 2-{[2-(4-bromophenoxy)ethyl]thio}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4676470.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4676512.png)



![N-[3-(1-adamantyloxy)propyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4676546.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4676549.png)

![2-[(4-chlorophenyl)imino]-5-[(5-iodo-2-furyl)methylene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4676566.png)
![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)